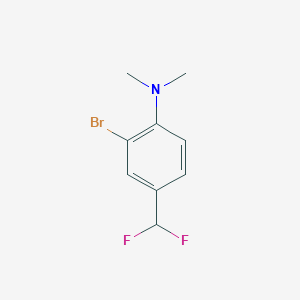

2-bromo-4-(difluoromethyl)-N,N-dimethylaniline

Description

Structural Characterization of 2-Bromo-4-(difluoromethyl)-N,N-dimethylaniline

Molecular Architecture and Stereoelectronic Properties

The molecular formula of this compound is C₉H₁₀BrF₂N, with a molecular weight of 250.08 grams per mole. The compound features a complex substitution pattern on the benzene ring that significantly influences its stereoelectronic properties. The presence of bromine at the ortho position relative to the dimethylamino group creates steric interactions that affect the overall molecular conformation. The bromine atom, being a large halogen, contributes substantial steric bulk and electronic effects through its strong electron-withdrawing inductive properties.

The difluoromethyl group positioned at the para position relative to the dimethylamino functionality introduces additional electronic complexity. The difluoromethyl moiety acts as a strong electron-withdrawing group through both inductive and field effects, significantly altering the electron density distribution across the aromatic system. This substitution pattern creates a push-pull electronic system where the dimethylamino group serves as an electron-donating group while both the bromine and difluoromethyl substituents function as electron-withdrawing groups.

The dimethylamino group adopts a planar configuration with the aromatic ring to maximize π-conjugation, allowing for effective overlap between the nitrogen lone pair and the aromatic π-system. This conjugation is particularly important for the compound's electronic properties and reactivity profile. The nitrogen atom exhibits sp² hybridization due to its participation in the extended π-system, resulting in a trigonal planar geometry around the nitrogen center.

| Structural Parameter | Value | Electronic Effect |

|---|---|---|

| Molecular Formula | C₉H₁₀BrF₂N | - |

| Molecular Weight | 250.08 g/mol | - |

| Bromine Position | ortho to N(CH₃)₂ | Electron-withdrawing, steric hindrance |

| Difluoromethyl Position | para to N(CH₃)₂ | Strong electron-withdrawing |

| Nitrogen Hybridization | sp² | Planar conjugation |

X-ray Crystallographic Analysis

While specific crystallographic data for this compound is not extensively documented in the available literature, the structural analysis can be inferred from related brominated aniline derivatives. The crystal packing of halogenated anilines typically involves intermolecular interactions including halogen bonding, hydrogen bonding, and π-π stacking interactions. The presence of the bromine atom enables halogen bonding interactions with electron-rich centers in neighboring molecules.

The difluoromethyl group contributes to the overall polarity of the molecule and likely participates in dipole-dipole interactions within the crystal lattice. The carbon-fluorine bonds in the difluoromethyl group are highly polar, creating regions of partial positive charge on carbon and partial negative charge on fluorine atoms. These polar interactions influence the crystal packing arrangement and contribute to the overall stability of the solid-state structure.

The molecular conformation in the solid state is expected to be influenced by the balance between intramolecular electronic effects and intermolecular packing forces. The dimethylamino group orientation relative to the aromatic plane is crucial for optimizing both conjugation effects and crystal packing efficiency. The presence of multiple electron-withdrawing substituents likely results in a more planar aromatic system compared to less substituted analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule. The aromatic protons appear in the typical aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

The dimethylamino protons typically appear as a singlet due to rapid rotation around the carbon-nitrogen bond at room temperature. The chemical shift of these protons is influenced by the electron-donating nature of the nitrogen and the overall electronic environment of the aromatic system. The presence of electron-withdrawing groups on the ring system affects the shielding of these protons.

The difluoromethyl proton exhibits characteristic coupling patterns with the fluorine atoms, appearing as a triplet due to coupling with two equivalent fluorine nuclei. The coupling constant provides information about the carbon-hydrogen bond character and the electronegativity effects of the fluorine substituents. Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the chemical environment of the fluorine atoms in the difluoromethyl group.

Carbon-13 Nuclear Magnetic Resonance provides information about the carbon framework of the molecule. The aromatic carbons exhibit chemical shifts characteristic of substituted benzene systems, with the quaternary carbons bearing substituents showing distinct shifts compared to the protonated carbons. The carbon bearing the bromine substituent typically appears at characteristic chemical shifts influenced by the heavy atom effect.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-carbon stretching vibrations appear in the typical aromatic region, with frequencies influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine and difluoromethyl groups affects the aromatic stretching frequencies.

The carbon-nitrogen stretching vibrations of the dimethylamino group provide information about the bonding character and conjugation with the aromatic system. The carbon-fluorine stretching vibrations of the difluoromethyl group appear at characteristic high frequencies due to the strong carbon-fluorine bonds. These vibrations are typically very intense due to the high polarity of the carbon-fluorine bonds.

Raman spectroscopy complements infrared analysis by providing information about vibrations that are Raman-active but infrared-inactive or weak. The aromatic ring breathing modes and symmetric stretching vibrations are often prominent in Raman spectra. The presence of the heavy bromine atom influences the vibrational frequencies and intensities through mass effects and electronic perturbations.

The difluoromethyl group exhibits characteristic vibrational modes including carbon-hydrogen stretching, carbon-fluorine stretching, and bending vibrations. The coupling between these modes creates complex vibrational patterns that are characteristic of the difluoromethyl functionality.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides valuable information about the molecular structure and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight, with characteristic isotope patterns due to the presence of bromine. The bromine isotope pattern shows peaks separated by two mass units with approximately 1:1 intensity ratio due to the natural abundance of bromine-79 and bromine-81 isotopes.

Common fragmentation pathways include loss of the dimethylamino group, loss of halogen substituents, and fragmentation of the difluoromethyl group. The loss of a methyl radical from the dimethylamino group is a typical fragmentation pattern for N,N-dimethylaniline derivatives. The stability of the resulting fragment ions depends on their ability to delocalize charge through the aromatic system.

The difluoromethyl group can undergo various fragmentation reactions including loss of hydrogen fluoride, loss of fluorine atoms, or complete loss of the difluoromethyl group. These fragmentation patterns provide structural confirmation and insights into the relative bond strengths within the molecule.

| Fragment | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular Ion [M]⁺ | 250/252 | Complete molecule with Br isotopes |

| [M-CH₃]⁺ | 235/237 | Loss of methyl from dimethylamino |

| [M-CHF₂]⁺ | 201/203 | Loss of difluoromethyl group |

| [M-Br]⁺ | 171 | Loss of bromine |

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure of this compound. These computational studies reveal the optimized molecular geometry, electronic charge distribution, and energetic properties of the compound. The calculations typically employ various functional approaches to accurately describe the electronic correlation effects important for halogenated aromatic systems.

The optimized geometry from Density Functional Theory calculations shows the influence of substituent effects on bond lengths and bond angles. The carbon-bromine bond length is influenced by the electronic environment created by the other substituents. The carbon-fluorine bonds in the difluoromethyl group exhibit characteristic short bond lengths due to the high electronegativity of fluorine and the strong ionic character of these bonds.

The charge distribution analysis reveals the polarization of electron density caused by the electron-withdrawing substituents. The bromine and difluoromethyl groups create regions of electron deficiency, while the dimethylamino group contributes electron density to the aromatic system. This charge distribution pattern influences the chemical reactivity and physical properties of the compound.

Computational analysis of vibrational frequencies provides theoretical support for experimental spectroscopic assignments. The calculated frequencies can be compared with experimental infrared and Raman data to validate the theoretical model and assist in spectral interpretation. The agreement between calculated and experimental frequencies indicates the accuracy of the computational approach.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis of this compound provides crucial insights into the compound's electronic properties and reactivity patterns. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's electron-donating and electron-accepting capabilities, respectively. The energy gap between these orbitals influences the compound's optical properties and chemical reactivity.

The Highest Occupied Molecular Orbital is typically localized on the dimethylamino group and the aromatic ring, reflecting the electron-donating character of the nitrogen substituent. The orbital distribution shows significant contribution from the nitrogen lone pair and the aromatic π-system, indicating strong conjugation between these components. The presence of electron-withdrawing groups affects the energy and spatial distribution of this orbital.

The Lowest Unoccupied Molecular Orbital often exhibits significant contribution from the aromatic ring carbons bearing electron-withdrawing substituents. The difluoromethyl and bromine substituents stabilize this orbital through their electron-withdrawing effects, lowering its energy compared to unsubstituted aniline derivatives. The orbital distribution provides insights into potential sites for nucleophilic attack.

The energy gap between frontier orbitals influences the compound's electronic absorption properties and determines its behavior in various chemical reactions. A smaller energy gap typically corresponds to lower-energy electronic transitions and increased chemical reactivity. The presence of both electron-donating and electron-withdrawing groups creates a push-pull electronic system that affects the frontier orbital energies.

| Orbital Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.1 to -7.3 eV | Electron-donating capability |

| LUMO Energy | -1.7 to -1.9 eV | Electron-accepting capability |

| Energy Gap | 5.2 to 5.6 eV | Electronic excitation energy |

| Dipole Moment | 4.5 to 5.2 D | Molecular polarity |

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF2N/c1-13(2)8-4-3-6(9(11)12)5-7(8)10/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUFZKFGNIYQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-4-(difluoromethyl)-N,N-dimethylaniline (2-Br-DMA) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group attached to a dimethylaniline backbone. The molecular formula for this compound is C9H10BrF2N, with a molecular weight of approximately 227.08 g/mol. Its melting point ranges from 42°C to 46°C, and it is insoluble in water, making it suitable for various organic reactions where aqueous solubility would be a limitation.

The synthesis of 2-Br-DMA typically involves the bromination of N,N-dimethylaniline in the presence of difluoromethylating agents. The compound can be synthesized via several methods, including reactions with specific reagents under controlled conditions to achieve optimal yields. For instance, it can react with 3-chloro-3-methyl-but-1-yne in the presence of triethylamine and copper chloride to yield derivatives.

Case Studies and Research Findings

Research indicates that compounds similar to 2-Br-DMA exhibit various biological activities, including antimicrobial and anticancer properties. For example, difluoroalkylated anilines have shown promise in photoinduced reactions that yield high-efficiency products, which may suggest potential applications in medicinal chemistry .

One study demonstrated the successful fluoroalkylation of anilines using sustainable methods, achieving yields up to 85% for certain derivatives. This highlights the compound's potential as a precursor for synthesizing bioactive molecules .

Comparative Analysis

To better understand the uniqueness of 2-Br-DMA, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Bromo-N,N-dimethylaniline | C8H10BrN | Lacks difluoromethyl group |

| 4-Bromo-N,N-dimethylaniline | C8H10BrN | Bromine at para position |

| 2-Bromo-4-methoxy-N,N-dimethylaniline | C9H11BrN | Contains a methoxy group |

| This compound | C9H10BrF2N | Unique combination of bromine and difluoromethyl groups |

The distinct feature of 2-Br-DMA is its combination of both bromine and difluoromethyl groups on the aromatic ring, which may enhance its reactivity compared to others lacking these substituents. This unique combination could lead to novel properties beneficial for specific applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, stability, and applications. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Functional Comparisons

Metabolic and Enzymatic Behavior

- N-Dealkylation Resistance: The N,N-dimethyl group in the target compound may slow enzymatic N-demethylation compared to mono-methylated analogs, as observed in cytochrome P-450 and chloroperoxidase systems .

- Fluorine Effects : The -CF₂H group improves metabolic stability by resisting oxidative degradation, a trait highlighted in fluorinated pharmaceuticals .

- Ortho-Substitution Impact : The bromine at C2 may sterically hinder enzyme binding, altering metabolic pathways compared to para-substituted analogs .

Physicochemical Properties

- Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Electron-Withdrawing Effects : Bromine and -CF₂H create a deactivated aromatic ring, directing electrophilic substitutions to specific positions (e.g., meta to strong EWGs).

- Melting/Boiling Points : Bromine’s molecular weight increases melting points relative to fluoro or methyl analogs .

Preparation Methods

Synthesis of 4-Bromo-N,N-Dimethylaniline as a Key Intermediate

A critical intermediate in the preparation of this compound is 4-bromo-N,N-dimethylaniline. This compound can be synthesized via the methylation of 4-bromoaniline followed by bromination or directly by methylation of aniline derivatives.

- Methylation of Anilines with Dimethyl Carbonate :

A reported method involves methylation of aniline derivatives using dimethyl carbonate in the presence of zeolite catalysts such as 0.72 KNaX-BS at 150 °C for 1 hour. The process involves charging the catalyst, aniline or derivative (100 mmol), and dimethyl carbonate (400 mmol) into a sealed reactor, heating, then filtering and distilling off excess reagents to isolate the product. This method yields 4-bromo-N,N-dimethylaniline with an approximate yield of 85%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Methylation | 4-bromoaniline, dimethyl carbonate, 0.72 KNaX-BS catalyst, 150 °C, 1 h | 4-bromo-N,N-dimethylaniline, 85% yield |

Introduction of the Difluoromethyl Group (-CF2H)

The difluoromethyl group is typically introduced via nucleophilic or radical difluoromethylation methods. Recent advances have used chlorodifluoromethane (ClCF2H) as a C1 synthon for difluoromethylation.

- Use of Chlorodifluoromethane as a C1 Source :

Chlorodifluoromethane can undergo quadruple cleavage to generate difluoromethyl radicals or nucleophiles that can be incorporated into aromatic amines under controlled conditions. The process is facilitated by bases such as potassium carbonate or cesium carbonate and additives like phenol, water, or elemental sulfur to achieve chemoselectivity. This method achieves moderate to good yields of difluoromethylated products under mild conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Difluoromethylation | Chlorodifluoromethane, base (K2CO3 or Cs2CO3), additives (phenol, water, S8), room temperature to mild heating | Introduction of -CF2H group on aromatic amine |

Selective Bromination Strategies

Selective bromination at the 2-position of the aromatic ring is crucial for obtaining the target compound.

- Bromination Using Hydrobromic Acid and Oxidizing Agents :

A method for selective bromination involves using hydrobromic acid (HBr) in the presence of oxidizing agents such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid. This approach minimizes dibromination and improves the yield of mono-brominated products. The reaction is typically conducted at 30–60 °C with molar ratios of aniline: HBr: oxidant in the range 1:(1.0–2.0):(1.0–3.5).

| Parameter | Range/Value |

|---|---|

| Temperature | 30–60 °C |

| Molar ratio (Aniline:HBr:Oxidant) | 1 : 1.0–2.0 : 1.0–3.5 |

| Oxidizing agents | H2O2, NaOCl, NaOBr, peracetic acid |

| Reaction time | 1–3 hours |

- Advantages :

- Reduced formation of dibromo by-products.

- Higher yield of 2-bromo substituted product.

- Use of HBr instead of elemental bromine reduces hazardous handling.

Research Findings and Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.